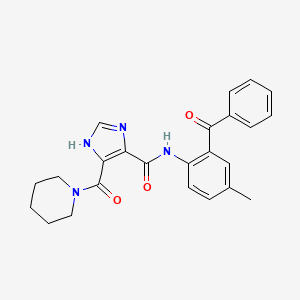

N-(2-benzoyl-4-methylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide

Description

N-(2-benzoyl-4-methylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide is a synthetic small molecule characterized by a central imidazole carboxamide scaffold substituted with a benzoyl group at the 2-position of the phenyl ring and a piperidine-1-carbonyl moiety at the 5-position of the imidazole ring.

Properties

Molecular Formula |

C24H24N4O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide |

InChI |

InChI=1S/C24H24N4O3/c1-16-10-11-19(18(14-16)22(29)17-8-4-2-5-9-17)27-23(30)20-21(26-15-25-20)24(31)28-12-6-3-7-13-28/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3,(H,25,26)(H,27,30) |

InChI Key |

QXPBMTMASAVULQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(NC=N2)C(=O)N3CCCCC3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C24H24N4O3

- Molecular Weight : 416.5 g/mol

- IUPAC Name : this compound

- Purity : Typically 95% .

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant activity against melanoma and prostate cancer cell lines, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| B16-F1 (murine) | 15.5 | |

| A375 (human) | 12.3 | |

| LNCaP (prostate) | 10.0 | |

| PC-3 (prostate) | 18.7 |

The compound's biological activity may be attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival. For example, it has been suggested that imidazole derivatives can interfere with the function of certain kinases and receptors that are crucial for tumor growth.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Studies :

-

Structure-Activity Relationship (SAR) :

- The structure of the compound plays a critical role in its biological activity. Variations in the benzoyl and piperidine moieties have been shown to affect potency and selectivity against different cancer types. The presence of the imidazole ring is particularly important for its interaction with target proteins involved in cancer progression .

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of similar imidazole derivatives. The compound's structure suggests it may exhibit similar properties:

- Mechanism of Action : Compounds with imidazole rings often inhibit microbial growth by interfering with nucleic acid synthesis or disrupting cell membrane integrity.

- In Vitro Studies : Research indicates that derivatives of imidazole exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that certain benzimidazole derivatives showed minimum inhibitory concentrations (MIC) as low as 1.27 µM against microbial strains .

Anticancer Activity

The anticancer properties of N-(2-benzoyl-4-methylphenyl)-5-(piperidine-1-carbonyl)-1H-imidazole-4-carboxamide are particularly noteworthy:

- Targeting Cancer Cells : The compound is hypothesized to target specific pathways involved in cancer cell proliferation. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.

- Case Studies : In vitro evaluations have shown that related compounds can exhibit IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating higher potency. For example, compounds structurally similar to this compound demonstrated IC50 values around 5 µM against colorectal carcinoma cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Impact on Activity |

|---|---|

| Imidazole Ring | Enhances biological activity |

| Piperidine Moiety | Improves binding affinity |

| Benzoyl Group | Increases lipophilicity |

| Methyl Substitution | Modulates pharmacokinetic properties |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

The compound shares structural homology with several imidazole-based inhibitors, as evidenced by recent studies (Table 1).

Table 1: Structural and Functional Comparison

Substituent-Driven Functional Differences

- X77 : The 3-fluorophenyl and pyrrolidin-3-yl groups in X77 enhance binding to the SARS-CoV-2 main protease via hydrophobic interactions and hydrogen bonding, respectively. Its lower IC₅₀ (0.7 µM) suggests superior potency compared to the target compound, which lacks fluorine-based electron-withdrawing groups critical for active-site recognition .

- Oprea1_548871 : The tert-butylphenyl group confers high lipophilicity, which may improve blood-brain barrier penetration but could increase off-target effects relative to the target compound’s benzoyl group .

Pharmacokinetic and Physicochemical Properties

- LogP : The target compound’s predicted LogP (~3.2) is intermediate between X77 (LogP ~3.8) and CID 565801 (LogP ~1.5), balancing solubility and permeability.

- Hydrogen Bond Donors/Acceptors: The piperidine-1-carbonyl group provides two hydrogen bond acceptors, comparable to X77’s pyrrolidin-3-yl moiety but fewer than CID 565801’s hydrazinecarbonyl (three acceptors) .

Mechanistic Insights from Structural Overlaps

- Imidazole Core : All compounds utilize the imidazole ring for coordination with catalytic residues (e.g., histidine or aspartate in proteases).

- Benzoyl vs. Fluorophenyl : The absence of fluorine in the target compound may reduce electronegativity-driven binding but could mitigate metabolic instability associated with fluorinated aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.